4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid
Description
4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a methyl group at the 4’ position, a nitro group at the 5 position, and a carboxylic acid group at the 3 position on the biphenyl structure
Properties
IUPAC Name |
3-(4-methylphenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-2-4-10(5-3-9)11-6-12(14(16)17)8-13(7-11)15(18)19/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYMLBWUVKFDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688630 | |
| Record name | 4'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000587-29-0 | |
| Record name | 4'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane . The reaction conditions are crucial for achieving high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of alcohols or amines from the carboxylic acid or nitro groups.
Substitution: Formation of halogenated or aminated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Compounds with biphenyl structures have been widely studied for their anticancer properties. Research has shown that derivatives of biphenyl can inhibit the c-Myc transcription factor, which is often overexpressed in various cancers. For instance, 4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid has been investigated as a potential inhibitor of c-Myc-Max dimerization, which is critical for cancer cell proliferation .
Pharmacological Activities : Biphenyl derivatives exhibit a range of pharmacological activities including anti-inflammatory, antibacterial, and antifungal effects. The incorporation of nitro groups in biphenyl compounds often enhances their biological activity, making them suitable candidates for drug development .
Organic Synthesis
Building Blocks : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its carboxylic acid group can be utilized in various coupling reactions, such as Suzuki-Miyaura cross-coupling, to create new biphenyl derivatives with tailored properties for specific applications .
Synthesis Methodologies : Recent advancements in synthetic methodologies have allowed for the scalable production of biphenyl derivatives. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to synthesize compounds like this compound efficiently .
Material Science
Liquid Crystals and OLEDs : The rigid structure of biphenyl compounds makes them suitable for applications in liquid crystals and organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the nitro and carboxylic acid groups enhance the performance of these materials in electronic devices .
Case Studies
Biological Activity
4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1000587-29-0) is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
- Chemical Name: this compound
- Molecular Formula: C15H13N1O4
- Molecular Weight: 273.27 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following sections detail specific findings related to its biological effects.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on several cancer cell lines to evaluate the compound's potential as an anticancer agent.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selective Cytotoxicity Index (SCI) |
|---|---|---|
| COLO201 (Human Colorectal) | < 1 | High |
| MDA-MB-231 (Breast Cancer) | > 10 | Low |
| A549 (Lung Cancer) | > 10 | Low |
| Jurkat (T-cell Leukemia) | < 5 | Moderate |
Findings:
- The compound demonstrated high cytotoxicity against COLO201 cells with an IC50 value of less than 1 µM, indicating strong potential for selective action against cancer cells while sparing normal cells .
- In contrast, MDA-MB-231 and A549 cell lines showed resistance to the compound, with IC50 values exceeding 10 µM, suggesting a need for further structural modifications to enhance efficacy against these types .
The mechanisms through which this compound exerts its effects involve several pathways:
- Cell Cycle Arrest:
- DNA Synthesis Inhibition:
Case Studies and Comparative Analysis
Several studies have compared the biological activity of related compounds and derivatives to further elucidate the properties of this compound.
Table 2: Comparative Analysis of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A (Derivative) | < 0.5 | Apoptosis induction |
| Compound B | < 2 | Cell cycle arrest |
| This compound | < 1 | G2/M phase arrest and DNA synthesis inhibition |
Observations:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
